

Application Note: Targeted Synthesis and Purification of Clevidipine Diacid Impurity

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Compound of Interest

Compound Name: Clevidipine Impurity 6

CAS No.: 175688-79-6

Cat. No.: B3246146

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Abstract & Scientific Context

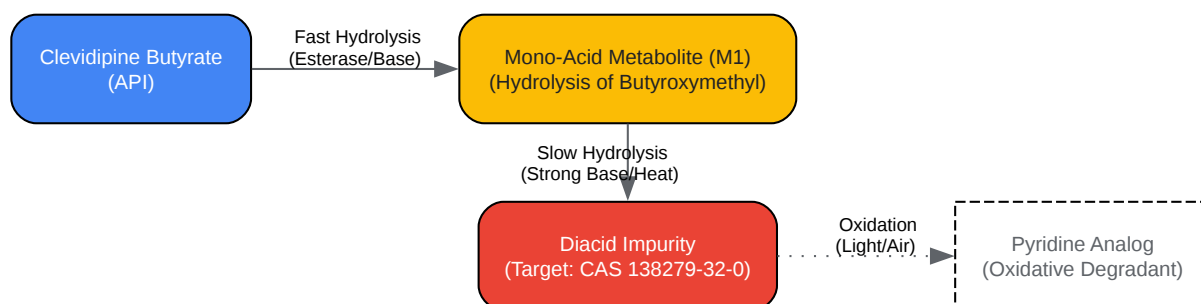
Clevidipine butyrate is an ultrashort-acting dihydropyridine (DHP) calcium channel antagonist used for the rapid reduction of blood pressure in perioperative settings. Its pharmacological profile is defined by rapid metabolism via blood and tissue esterases to an inactive mono-acid metabolite (M1).[1][2]

However, in the context of drug substance stability (ICH Q3A/B) and forced degradation studies, a secondary hydrolysis event can occur, leading to the formation of the Clevidipine Diacid Impurity (Bis-acid). This species represents the fully hydrolyzed 1,4-dihydropyridine core, where both the labile butyroxymethyl ester and the more stable methyl ester have been cleaved.

This application note details a robust, self-validating protocol for the synthesis of the Clevidipine Diacid Impurity (CAS 138279-32-0) to serve as a high-purity reference standard for HPLC retention time marking and quantitative impurity profiling.

Structural & Metabolic Pathway

The formation of the diacid is a two-step hydrolytic cascade. While the primary metabolic pathway stops largely at the mono-acid in vivo, the diacid is a critical in vitro stress degradant.



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Figure 1: Hydrolytic degradation pathway of Clevidipine leading to the target Diacid Impurity.

Retrosynthetic Strategy

Direct synthesis via the Hantzsch reaction (using 2,3-dichlorobenzaldehyde, acetoacetic acid, and ammonia) is chemically inefficient due to the instability of free acetoacetic acid and the tendency of DHP-diacids to decarboxylate during ring closure.

Selected Route: Global Saponification. The most reliable route for generating the reference standard is the exhaustive basic hydrolysis of the parent API (Clevidipine Butyrate) or its dimethyl ester analog. This method ensures the retention of the correct oxidation state (dihydropyridine) and substitution pattern on the phenyl ring.

Critical Quality Attributes (CQAs):

- **Oxidation Control:** The DHP ring is sensitive to aromatization (oxidation to pyridine). All steps must be performed under inert atmosphere (N₂) and low light.
- **Decarboxylation Control:** 1,4-DHP-3,5-dicarboxylic acids can decarboxylate under highly acidic conditions or excessive heat. The workup pH is critical.

Experimental Protocol

Materials & Reagents

Reagent	Role	Equiv.	Notes
Clevidipine Butyrate	Starting Material	1.0	Purity >98%
Sodium Hydroxide (NaOH)	Reagent	5.0	2N Aqueous Solution
Methanol (MeOH)	Solvent	-	HPLC Grade
Hydrochloric Acid (HCl)	Quench	-	1N Solution
Nitrogen (N ₂)	Inert Gas	-	For purging

Step-by-Step Synthesis

Step 1: Exhaustive Hydrolysis

- Setup: Equip a 100 mL amber round-bottom flask (to protect from light) with a magnetic stir bar and a reflux condenser. Flush the system with N₂ for 5 minutes.
- Dissolution: Charge Clevidipine Butyrate (1.0 g, 2.19 mmol) into the flask. Add Methanol (15 mL) and stir until fully dissolved.
- Saponification: Add 2N NaOH (5.5 mL, ~11 mmol, 5 equiv) dropwise over 2 minutes. The solution may turn slightly yellow.
- Reflux: Heat the reaction mixture to reflux (approx. 65-70°C) under N₂ atmosphere.
 - Mechanistic Note: The butyroxymethyl ester cleaves rapidly (<30 min). The methyl ester requires sustained heating (3–5 hours) to hydrolyze completely.
- Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.^{[3][4]} The reaction is complete when the intermediate Mono-acid spot disappears.

Step 2: Controlled Workup & Isolation

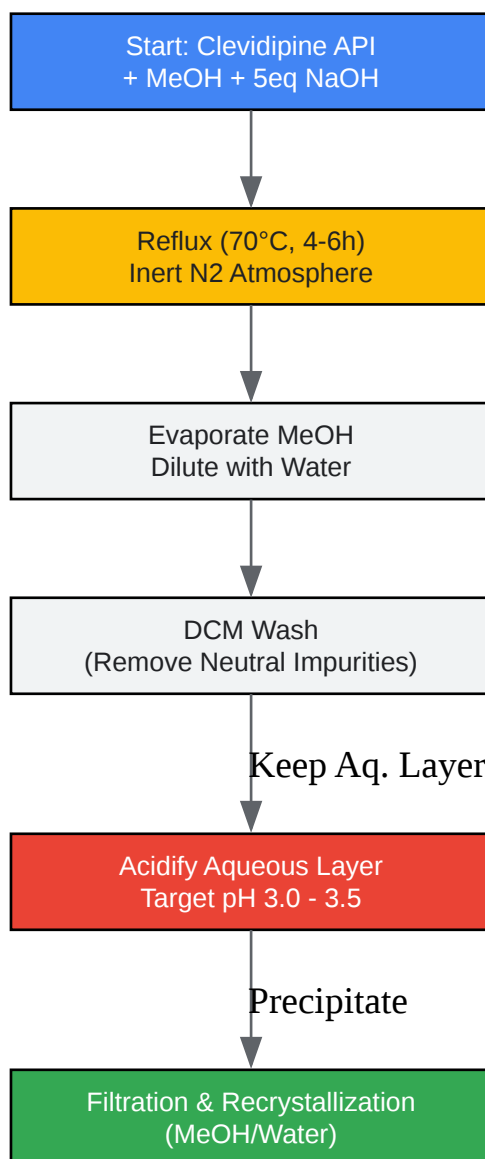
- Concentration: Cool the mixture to room temperature. Remove the bulk of Methanol under reduced pressure (Rotavap, 35°C bath) to leave an aqueous residue.

- Wash: Dilute the residue with water (10 mL) and wash with Dichloromethane (DCM, 2 x 10 mL) to remove any non-acidic impurities or oxidation products (pyridines are often less polar/neutral). Discard the organic (DCM) layer.
- Acidification (Critical Step):
 - Place the aqueous layer (containing the Diacid disodium salt) in an ice bath (0-5°C).
 - Slowly add 1N HCl dropwise with vigorous stirring.
 - Target pH: Adjust pH to 3.0 – 3.5.
 - Warning: Do not drop below pH 2.0, as this promotes decarboxylation of the diacid.
- Precipitation: The Diacid will precipitate as an off-white to pale yellow solid. Stir at 0°C for 30 minutes to maximize yield.
- Filtration: Filter the solid using a sintered glass funnel. Wash the cake with cold water (2 x 5 mL) and cold acetone (1 x 2 mL) to remove trace water.

Step 3: Purification

- Recrystallization: Recrystallize the crude solid from minimal hot Methanol/Water (1:1).
- Drying: Dry the solid in a vacuum oven at 40°C for 12 hours. Store in amber vials at -20°C.

Workflow Diagram



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Figure 2: Operational workflow for the isolation of Clevidipine Diacid.

Analytical Characterization

To validate the reference standard, the following analytical results must be confirmed.

HPLC Parameters (Purity Check)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 238 nm (characteristic DHP absorption).
- Expected Result: The Diacid is highly polar and will elute significantly earlier (RRT ~0.3 - 0.4) than Clevidipine (RRT 1.0).

NMR Spectroscopy (Structure Confirmation)

- Solvent: DMSO-d₆
- Key Features:
 - Loss of Esters: Absence of the butyrate multiplet signals (0.8–2.3 ppm) and the methoxy singlet (~3.6 ppm).
 - DHP Core: Singlet at ~2.3 ppm (6H, 2 x -CH₃ at positions 2,6).
 - Methine Proton: Singlet at ~5.4 ppm (1H, position 4).
 - Aromatic: Multiplets at 7.1–7.4 ppm (3H, dichlorophenyl ring).
 - Carboxylic Acid: Broad singlet at 11.0–12.0 ppm (2H, -COOH).

Mass Spectrometry

- Ionization: ESI (Negative Mode preferred for carboxylic acids).
- Parent Ion: [M-H]⁻ calculated for C₁₅H₁₃Cl₂NO₄ = 340.01.
- Observed: m/z ~340.0.

Storage and Stability

- Light Sensitivity: Like all 1,4-dihydropyridines, the diacid is photosensitive. Exposure to UV/Vis light causes aromatization to the pyridine analog (CAS 105580-45-8). Store in amber glass.

- Thermal Stability: Stable at room temperature in solid state, but prone to decarboxylation in solution if heated or subjected to low pH (<2).

References

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